An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trihexylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trihexylbenzene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3,5-Trihexylbenzene (CAS No. 29536-28-5). As a symmetrically substituted aromatic hydrocarbon, its unique molecular architecture imparts distinct characteristics relevant to various scientific and industrial fields. This document collates available experimental data and provides expert-driven predictions for properties where direct measurements are not publicly available. It is designed to be a foundational resource for professionals requiring a deep understanding of this compound's behavior, from its synthesis and characterization to its potential applications. The guide emphasizes the causal relationships between its structure and properties, offering field-proven insights into its handling and utilization.
Introduction
1,3,5-Trihexylbenzene is an organic compound featuring a central benzene ring symmetrically substituted with three n-hexyl chains.[1] This substitution pattern results in a non-polar, hydrophobic molecule with a significant aliphatic character.[1] Its molecular formula is C₂₄H₄₂ with a molecular weight of approximately 330.60 g/mol .[1] The long alkyl chains and the aromatic core contribute to properties that make it of interest in fields such as organic electronics, specialty lubricants, and as a non-polar solvent or high-boiling point medium. In the context of drug development, understanding the behavior of such long-chain alkylbenzenes can be crucial for applications like solubilizing lipophilic active pharmaceutical ingredients (APIs) or in the formulation of lipid-based drug delivery systems.
This guide will systematically explore the synthesis, purification, and detailed physicochemical properties of 1,3,5-Trihexylbenzene. Acknowledging the scarcity of direct experimental data for this specific molecule, this document will also leverage data from analogous 1,3,5-trialkylbenzenes to provide well-reasoned estimations of its properties, ensuring a comprehensive and practical resource for the scientific community.
Synthesis and Purification
The synthesis of 1,3,5-trialkylbenzenes is most commonly achieved through Friedel-Crafts alkylation of benzene or a suitable precursor.[2] For 1,3,5-Trihexylbenzene, a plausible and efficient synthetic route involves the acid-catalyzed trimerization of a C₈ alkyne or a related ketone. A generalized protocol, based on established methods for similar compounds, is presented below.[3]
Synthetic Pathway: Conceptual Diagram
Caption: Conceptual synthetic pathway for 1,3,5-Trihexylbenzene.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This protocol is a representative method and may require optimization.
Part A: Friedel-Crafts Acylation
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.
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Addition of Reactants: The flask is cooled in an ice bath. A solution of heptanoyl chloride in the same solvent is added dropwise from the dropping funnel to a stirred solution of benzene in the reaction flask.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure to yield crude 1,3,5-triheptanoylbenzene. This intermediate can be purified by column chromatography or recrystallization.
Part B: Clemmensen or Wolff-Kishner Reduction
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Choice of Reduction: The choice between Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reduction depends on the presence of other functional groups in the molecule. For the simple ketone, either can be effective.
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Wolff-Kishner Reduction Protocol: The purified 1,3,5-triheptanoylbenzene is dissolved in a high-boiling point solvent like diethylene glycol. Hydrazine hydrate and a strong base (e.g., potassium hydroxide) are added.
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Reaction: The mixture is heated to a high temperature (typically 180-200 °C) to facilitate the reduction of the carbonyl groups to methylene groups. The reaction is continued until the evolution of nitrogen gas ceases.
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent like hexane or ether. The organic extract is washed with water, dried, and the solvent is evaporated. The resulting crude 1,3,5-Trihexylbenzene is then purified by vacuum distillation.
Physicochemical Properties
The physicochemical properties of 1,3,5-Trihexylbenzene are primarily dictated by its molecular structure: a symmetrical, non-polar aromatic core with three substantial alkyl chains. This combination leads to a compound with low polarity and significant van der Waals forces.
Summary of Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value | Reference/Basis for Prediction |
| Molecular Formula | C₂₄H₄₂ | - | [1] |
| Molecular Weight | 330.60 g/mol | - | [1] |
| CAS Number | 29536-28-5 | - | [1] |
| Appearance | - | Colorless to pale yellow liquid | Analogy with other 1,3,5-trialkylbenzenes[2] |
| Melting Point | - | < -20 °C | Trend from 1,3,5-triethylbenzene (-66.5 °C)[2] |
| Boiling Point | - | ~400-420 °C at 760 mmHg | Extrapolation from shorter-chain analogs |
| Density | - | ~0.86 - 0.88 g/cm³ at 20 °C | Analogy with 1,3,5-triethylbenzene (0.862 g/cm³)[2] |
| Refractive Index | - | ~1.49 - 1.50 at 20 °C | Analogy with 1,3,5-triethylbenzene (1.495)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | - | General properties of long-chain alkylbenzenes[1] |
Detailed Discussion of Properties
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Melting and Boiling Points: The presence of three long hexyl chains significantly increases the molecular weight and the strength of intermolecular van der Waals forces compared to smaller analogs like 1,3,5-triethylbenzene. This leads to a substantially higher boiling point. The symmetrical substitution, however, might lead to a relatively low melting point as efficient crystal packing can be hindered.
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Density and Refractive Index: The density is expected to be slightly less than that of water, which is typical for long-chain hydrocarbons. The refractive index is predicted to be in a range similar to other alkylbenzenes, reflecting the presence of the aromatic ring.
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Solubility: The molecule is highly non-polar due to the dominance of the alkyl chains and the non-polar nature of the benzene ring. Consequently, it is practically insoluble in water but exhibits high solubility in a wide range of non-polar organic solvents such as hexane, toluene, and dichloromethane. This property is crucial for its potential use as a non-polar medium or a solubilizer for lipophilic substances.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Aromatic Protons: Due to the C₃ symmetry of the molecule, the three protons on the benzene ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically around δ 6.8-7.0 ppm .[4]
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Alkyl Protons: The hexyl chains will show a series of multiplets.
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The two protons on the carbon directly attached to the benzene ring (α-CH₂) will be a triplet around δ 2.5-2.6 ppm .
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The subsequent methylene groups (β, γ, δ, ε-CH₂) will appear as a complex multiplet region between δ 1.2-1.6 ppm .
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The terminal methyl group (ζ-CH₃) will be a triplet at approximately δ 0.9 ppm .
-
-
Integration: The integration ratio of the aromatic protons to the total alkyl protons will be 3:39, which simplifies to 1:13.
¹³C NMR (Carbon-13 NMR):
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Aromatic Carbons: The symmetry of the molecule will result in only two signals for the six aromatic carbons.
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Alkyl Carbons: Each carbon of the hexyl chain will give a distinct signal. The chemical shifts will be in the typical aliphatic region, with the α-carbon appearing around δ 35-36 ppm and the terminal methyl carbon around δ 14 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5-Trihexylbenzene is expected to be dominated by absorptions corresponding to C-H and C=C vibrations.
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Aromatic C-H Stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹ .[6]
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Aliphatic C-H Stretch: Strong absorptions will be present in the 2850-2960 cm⁻¹ region due to the stretching of the C-H bonds in the hexyl chains.[6]
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Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[6]
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C-H Bending: Bands corresponding to the out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region, typically between 800-900 cm⁻¹ for a 1,3,5-trisubstituted benzene.[6]
Mass Spectrometry (MS)
In mass spectrometry, 1,3,5-Trihexylbenzene will likely show a distinct molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 330.6 .
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Fragmentation: The primary fragmentation pathway would be benzylic cleavage, resulting in the loss of a pentyl radical (C₅H₁₁) to form a stable benzylic cation at m/z = 259 . Further fragmentation of the alkyl chains is also expected. A peak corresponding to the tropylium ion at m/z = 91 is also likely to be observed, which is a common feature in the mass spectra of alkylbenzenes.[7]
Characterization Workflow
Caption: A typical workflow for the purification and characterization of synthesized 1,3,5-Trihexylbenzene.
Potential Applications and Field Insights
While specific applications for 1,3,5-Trihexylbenzene are not extensively documented, its properties suggest utility in several areas relevant to researchers and drug development professionals.
-
High-Performance Lubricants: Its high boiling point and thermal stability, imparted by the aromatic core, combined with the lubricating properties of the long alkyl chains, make it a candidate for specialty lubricant formulations.
-
Non-Polar, High-Boiling Point Solvent: In organic synthesis, it can serve as a high-boiling point solvent for reactions requiring elevated temperatures. Its non-polar nature makes it suitable for dissolving hydrophobic reactants.
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Excipient in Drug Formulations: For poorly water-soluble drugs, 1,3,5-Trihexylbenzene could be explored as a lipid-based excipient to enhance solubility and bioavailability. Its hydrophobic character makes it a potential component in self-emulsifying drug delivery systems (SEDDS) or as a vehicle for lipophilic APIs in oral or topical formulations.
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Organic Electronics: Symmetrically substituted benzenes can act as core building blocks for liquid crystals and other organic electronic materials. The long alkyl chains can influence the self-assembly and packing of these materials.
-
Environmental Tracers: Long-chain alkylbenzenes have been utilized as molecular tracers for wastewater contamination in environmental studies.[8]
Conclusion
1,3,5-Trihexylbenzene is a symmetrically substituted aromatic hydrocarbon with a unique set of physicochemical properties derived from its molecular structure. This guide has provided a comprehensive overview of its synthesis, characterization, and properties, combining the limited available experimental data with reasoned predictions based on chemical principles and data from analogous compounds. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these properties is essential for its effective application as a specialty chemical, a non-polar solvent, or a potential excipient in pharmaceutical formulations. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
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